1-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that combines the structural features of purine and tetrahydroquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method involves the alkylation of 9-ethyl-9H-purine with a suitable tetrahydroquinoline derivative under basic conditions. The reaction may require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
1-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-purine: Shares the purine structure but lacks the tetrahydroquinoline moiety.
1,2,3,4-tetrahydroquinoline: Contains the tetrahydroquinoline structure but lacks the purine moiety.
6-chloro-9H-purine: Similar purine structure with a chlorine substituent.
Uniqueness
1-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combined purine and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17N5 |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-(9-ethylpurin-6-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H17N5/c1-2-20-11-19-14-15(20)17-10-18-16(14)21-9-5-7-12-6-3-4-8-13(12)21/h3-4,6,8,10-11H,2,5,7,9H2,1H3 |
InChI Key |
FDYPXIJMQRSPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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